N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide
Description
The compound is a complex organic molecule, likely involved in advanced materials or pharmaceutical research. Such compounds often exhibit interesting chemical, physical, and biological properties due to their unique molecular structures.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, methods involving cyclic reagents and bromine have been used to synthesize compounds with similar complexity, highlighting the importance of controlled reactions and the ability to introduce functional groups in specific molecular locations (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their chemical behavior. Spectroscopic methods like FT-IR, FT-Raman, and NMR, along with computational tools such as DFT calculations, provide insights into vibrational frequencies, molecular geometries, and electronic properties. These techniques were applied to analyze compounds with comparable structural complexity, helping to elucidate their stability and charge distribution (Renjith et al., 2014).
Chemical Reactions and Properties
The reactivity of a molecule is influenced by its functional groups and molecular structure. Studies on similar molecules have explored reactions like the Curtius rearrangement, providing pathways to derive new compounds with potential biological activities. Such investigations reveal the versatility and reactivity of these molecules under various conditions (Оkovytaya & Tarabara, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are integral for the practical application of organic compounds. X-ray crystallography offers detailed insight into the arrangement of atoms within a crystal lattice, aiding in the understanding of how molecular structure affects physical properties. For instance, the crystal structure and herbicidal activity of a related compound were determined, demonstrating the relationship between structure and function (Liu et al., 2008).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and interactions with other molecules, are pivotal for its application. Techniques like NBO analysis and HOMO-LUMO studies provide insights into the electronic structure and potential chemical behavior. Research on compounds with analogous structures has employed these analyses to predict reactivity and stability (Renjith et al., 2014).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-11-4-3-5-15(12(11)2)21-16(23)8-9-22-19(24)17-13-6-7-14(10-13)18(17)20(22)25/h3-7,13-14,17-18H,8-10H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFRGAGILFWMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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